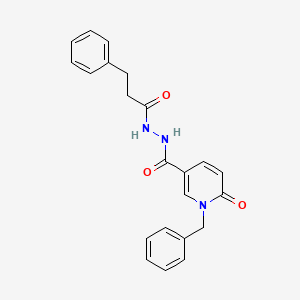

1-benzyl-6-oxo-N'-(3-phenylpropanoyl)-1,6-dihydropyridine-3-carbohydrazide

Description

Properties

IUPAC Name |

1-benzyl-6-oxo-N'-(3-phenylpropanoyl)pyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c26-20(13-11-17-7-3-1-4-8-17)23-24-22(28)19-12-14-21(27)25(16-19)15-18-9-5-2-6-10-18/h1-10,12,14,16H,11,13,15H2,(H,23,26)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUPVKKAZAIISY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-6-oxo-N'-(3-phenylpropanoyl)-1,6-dihydropyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of 1-benzyl-6-oxo-N'-(3-phenylpropanoyl)-1,6-dihydropyridine-3-carbohydrazide is , with a molecular weight of 365.42 g/mol. The compound features a dihydropyridine core which is known for its versatility in biological activity.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.5 µg/mL |

| Compound B | P. aeruginosa | 1.0 µg/mL |

| 1-benzyl-6-oxo-N'-(3-phenylpropanoyl)-1,6-dihydropyridine-3-carbohydrazide | TBD |

Anticancer Activity

The anticancer potential of 1-benzyl-6-oxo-N'-(3-phenylpropanoyl)-1,6-dihydropyridine-3-carbohydrazide has been investigated in several studies. In vitro assays reveal that this compound exhibits cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on human ovarian cancer cells demonstrated that the compound inhibited cell proliferation effectively, with an IC50 value of approximately 10 µM. This suggests a promising avenue for further development as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. In animal models, it has shown significant reduction in inflammatory markers, suggesting potential therapeutic applications in conditions such as arthritis.

The biological activity of 1-benzyl-6-oxo-N'-(3-phenylpropanoyl)-1,6-dihydropyridine-3-carbohydrazide can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression.

- Receptor Binding : It is hypothesized that the compound binds to certain receptors, modulating signaling pathways critical for cell growth and inflammation.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations :

- Core Heterocycle : Unlike the pyridazine core in , the target compound has a pyridine ring, which may influence electronic properties and binding interactions.

- Functional Group Diversity : The nitrile and hydroxy groups in contrast with the hydrazide moiety, suggesting divergent reactivity (e.g., nitriles in nucleophilic additions vs. hydrazides in condensation reactions).

Stability and Reactivity

- Thermal Behavior : Pyridine derivatives with bulky substituents (e.g., benzyl groups) often exhibit higher thermal stability compared to simpler analogs like , which lacks aromatic substitution.

Q & A

Synthesis Optimization

Q: How can researchers optimize the multi-step synthesis of 1-benzyl-6-oxo-N'-(3-phenylpropanoyl)-1,6-dihydropyridine-3-carbohydrazide to improve yield and purity? A:

- Starting Materials : Use phenylacetic acid derivatives or substituted pyridine precursors to ensure proper scaffold formation .

- Reaction Conditions : Employ lithium hydroxide monohydrate in THF/water mixtures at 0°C to control nucleophilic attack kinetics and minimize side reactions .

- Purification : Utilize column chromatography or recrystallization to isolate intermediates, as seen in analogous dihydropyridine syntheses .

- Characterization : Validate purity via HPLC and NMR spectroscopy, referencing protocols for structurally related hydrazide derivatives .

Mechanistic Elucidation

Q: What strategies are recommended for elucidating the nucleophilic attack mechanism in the formation of the dihydropyridine ring during synthesis? A:

- Kinetic Studies : Monitor reaction progress under varying temperatures and pH using in situ IR or NMR spectroscopy .

- Computational Modeling : Apply density functional theory (DFT) to map transition states, as demonstrated in triazolopyridine cyclization studies .

- Isotopic Labeling : Introduce deuterium or ¹³C labels at reactive sites to trace bond formation pathways .

Biological Activity Analysis

Q: How should researchers design experiments to evaluate the antimicrobial and anticancer potential of this compound? A:

- Antimicrobial Assays : Conduct minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi, referencing hydrazide derivatives with confirmed activity .

- Anticancer Screening : Use MTT or CellTiter-Glo assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to known dihydropyridine-based inhibitors .

- Target Identification : Perform kinase inhibition profiling or molecular docking against enzymes like topoisomerase II, leveraging structural similarities to benzothiazole analogs .

Structural Characterization

Q: What advanced spectroscopic techniques are critical for confirming the structural integrity of this carbohydrazide derivative? A:

- NMR Spectroscopy : Assign peaks using ¹H-¹³C HSQC and HMBC to verify hydrazide and benzyl group connectivity .

- X-Ray Crystallography : Resolve crystal structures of intermediates or analogs (e.g., ethyl 4-((3-chlorobenzyl)oxy) derivatives) to confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas with <2 ppm error, as applied to pyridazine-carboxylic acid derivatives .

Data Contradictions

Q: How can conflicting data regarding the compound's solubility and stability across different studies be resolved? A:

- Standardized Protocols : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 25°C) to assess solubility, referencing pyridazine-carboxylic acid monohydrate stability profiles .

- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC-MS to identify degradation products and critical storage parameters .

SAR Studies

Q: What methodologies are employed to establish structure-activity relationships for modifying the benzyl or phenylpropanoyl groups? A:

- Analog Synthesis : Replace the benzyl group with halogenated or methyl-substituted variants to assess steric/electronic effects on bioactivity, as seen in fluorobenzyl derivatives .

- Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent properties (e.g., logP, polar surface area) with enzyme inhibition .

Degradation Pathways

Q: What experimental approaches identify the major degradation products under varying pH and temperature conditions? A:

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS/MS analysis to track hydrolytic or oxidative cleavage .

- Isolation of Byproducts : Purify degradation products via preparative TLC and characterize using tandem mass spectrometry .

Enzyme Inhibition

Q: How is the inhibitory activity against specific enzymes quantified, and what controls are necessary? A:

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) and include positive controls like diprotin A .

- Negative Controls : Test inactive analogs (e.g., carboxylate esters instead of hydrazides) to confirm target specificity .

Metabolic Stability

Q: What in vitro models assess the metabolic stability of this compound in hepatic systems? A:

- Liver Microsome Assays : Incubate with NADPH-fortified human/rat microsomes and quantify parent compound depletion via LC-MS .

- Metabolite Profiling : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using high-resolution mass spectrometry .

Toxicity Profiling

Q: Which in silico and in vitro models are prioritized for preliminary toxicity screening? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.